

Toxicological Profile of Acid Black 172: A Technical Guide

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Compound of Interest

Compound Name: *Chromate(3-),bis[3-(hydroxy-kO)-4-[[2-(hydroxy-kO)-1-naphthalenyl]azo-kN1]-7-nitro-1-naphthalenesulfonato(3-)]-, trisodium*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for Acid Black 172 (CAS No. 57693-14-8), a chromium-complex azo dye. Due to a notable lack of in-depth, publicly available toxicological studies specifically for Acid Black 172, this document synthesizes information from Safety Data Sheets (SDS), data on structurally related compounds, and the broader toxicological understanding of azo dyes and their metabolites. This guide is intended to inform researchers, scientists, and drug development professionals about the known and potential hazards associated with this substance, highlighting areas where data is sparse and further investigation is warranted. All quantitative data is presented in structured tables, and key experimental workflows and conceptual pathways are visualized using diagrams.

Chemical and Physical Properties

Acid Black 172 is a complex organometallic compound characterized by its azo linkages and a central chromium atom. Its chemical identity is crucial for understanding its potential toxicological profile.

Property	Value	Reference
Chemical Name	Trisodium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)	[1]
CAS Number	57693-14-8	[2][3][4]
Molecular Formula	C40H20CrN6Na3O14S2	[2][3][4]
Molecular Weight	993.71 g/mol	[2][3]
Appearance	Black powder	[5]
Solubility	Soluble in water	[5]

Toxicological Data

The available toxicological data for Acid Black 172 is primarily limited to acute toxicity, irritation, and sensitization studies. Information regarding chronic, reproductive, and carcinogenic effects is largely absent in the public domain.

Acute Toxicity

Quantitative data from acute toxicity studies are summarized in the table below. These studies suggest a low order of acute toxicity via oral, dermal, and inhalation routes.

Test	Species	Route	Value	Reference
LD50	Rat	Oral	> 5,000 mg/kg	
LD50	Rat	Dermal	> 2,000 mg/kg	
LC50 (8h)	Rat	Inhalation	No mortality at saturated atmosphere	

Skin and Eye Irritation

Studies on skin and eye irritation have been conducted on rabbits.

Test	Species	Result	Reference
Skin Irritation	Rabbit	Non-irritant	
Eye Irritation	Rabbit	Non-irritant	

Sensitization

A maximization test in guinea pigs was conducted to assess the skin sensitization potential of a similarly composed product.

Test	Species	Result	Reference
Skin Sensitization (Maximisation Test)	Guinea Pig	Non-sensitizing	

Note: While one source indicates "non-sensitizing" based on a maximization test, GHS classifications from multiple sources suggest that Acid Black 172 may cause an allergic skin reaction (Skin Sens. 1).[2][6] This discrepancy highlights the need for further investigation.

Genotoxicity and Carcinogenicity

Genotoxicity

Specific genotoxicity data for Acid Black 172 are not readily available in the reviewed literature. One Safety Data Sheet mentions "Mutagenicity data reported," but provides no further details.[7] In the absence of specific data, it is crucial to consider the potential genotoxicity based on the chemical class. Azo dyes can be metabolized by azoreductases in the liver and by intestinal microflora, leading to the cleavage of the azo bond and the formation of aromatic amines.[8] Some of these aromatic amines are known to be mutagenic and carcinogenic.[8]

Carcinogenicity

No carcinogenicity bioassays specifically for Acid Black 172 were found in the public domain. However, the potential for certain azo dyes to be carcinogenic, often following metabolic activation to aromatic amines, is a well-established concern.[8][9] Furthermore, as a chromium-

complex dye, the valence state of the chromium and its potential to be released are important considerations, as hexavalent chromium compounds are classified as human carcinogens.[10]

Reproductive and Developmental Toxicity

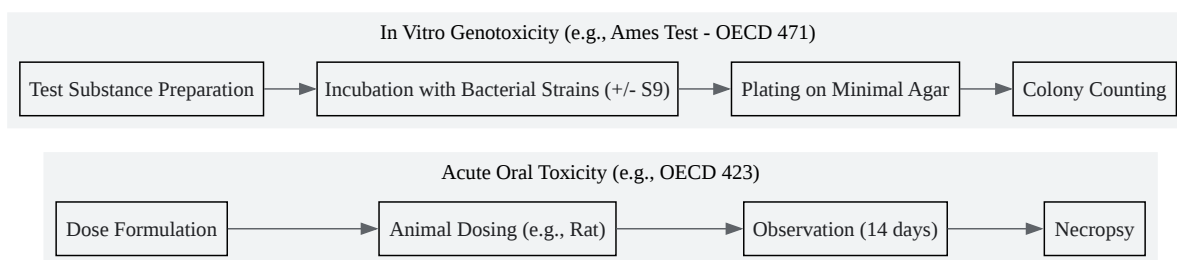
There is a lack of specific data on the reproductive and developmental toxicity of Acid Black 172. Studies on other azo dyes have indicated potential adverse effects on reproduction and development, but these findings cannot be directly extrapolated to Acid Black 172 without specific testing.[6][7]

Toxicokinetics

No specific studies on the absorption, distribution, metabolism, and excretion (ADME) of Acid Black 172 were identified. For azo dyes in general, absorption can occur through the skin and the gastrointestinal tract.[4] Metabolism, as mentioned, primarily involves the reductive cleavage of the azo bond by azoreductases in the liver and gut microbiota, leading to the formation of aromatic amines.[8] The water solubility of Acid Black 172, due to its sulfonate groups, may influence its absorption and excretion profile.

Experimental Protocols

Detailed experimental protocols for the cited studies on Acid Black 172 are not available in the public domain. However, standardized OECD guidelines are typically followed for such toxicological assessments. Below are generalized workflows for common toxicological assays.

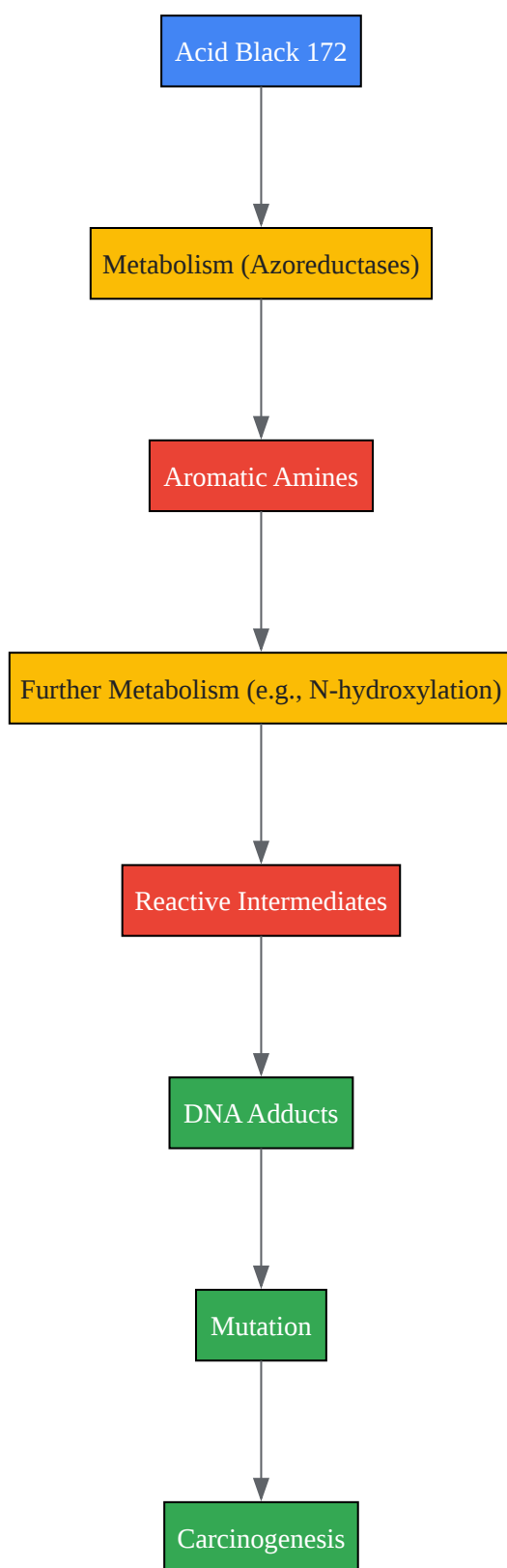


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Diagram 1: Generalized workflow for acute oral toxicity and in vitro genotoxicity testing.

Signaling Pathways and Mechanisms of Toxicity

Specific information on the effects of Acid Black 172 on cellular signaling pathways is not available. The primary mechanism of toxicity for many azo dyes is linked to their metabolic activation to reactive intermediates.



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Diagram 2: Conceptual pathway of azo dye-mediated carcinogenesis.

The diagram above illustrates a generalized pathway for the metabolic activation of azo dyes. The initial step involves the cleavage of the azo bond, leading to the formation of aromatic amines. These amines can then undergo further metabolic activation, such as N-hydroxylation, to form reactive electrophilic species that can bind to DNA, forming adducts. These DNA adducts can lead to mutations and, ultimately, the initiation of cancer.

Conclusion and Data Gaps

The available data on the toxicological profile of Acid Black 172 is insufficient for a comprehensive risk assessment. While acute toxicity appears to be low, the potential for skin sensitization, genotoxicity, and carcinogenicity remains a significant concern due to its classification as a chromium-complex azo dye.

Key data gaps that require further investigation include:

- Chronic toxicity: No repeated-dose toxicity studies were found.
- Genotoxicity: The "mutagenicity data reported" needs to be substantiated with specific study results. A full battery of in vitro and in vivo genotoxicity tests is recommended.
- Carcinogenicity: Long-term carcinogenicity bioassays in rodents are necessary to evaluate the carcinogenic potential.
- Reproductive and developmental toxicity: Studies are needed to assess the potential effects on fertility and embryonic development.
- Toxicokinetics: ADME studies are crucial to understand the metabolic fate of Acid Black 172 and the potential for the formation of harmful metabolites.
- Mechanistic studies: Investigations into the effects on cellular signaling pathways would provide a deeper understanding of its toxic potential.

Until these data gaps are filled, a precautionary approach should be taken when handling Acid Black 172, with appropriate measures to minimize occupational and environmental exposure.

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